1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one
CAS No.: 2089-21-6
Cat. No.: VC0775290
Molecular Formula: C15H21NO3
Molecular Weight: 263.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2089-21-6 |
|---|---|
| Molecular Formula | C15H21NO3 |
| Molecular Weight | 263.33 g/mol |
| IUPAC Name | 1-[4-(2-morpholin-4-ylethoxy)phenyl]propan-1-one |
| Standard InChI | InChI=1S/C15H21NO3/c1-2-15(17)13-3-5-14(6-4-13)19-12-9-16-7-10-18-11-8-16/h3-6H,2,7-12H2,1H3 |
| Standard InChI Key | OYSQNUOSVOCLFK-UHFFFAOYSA-N |
| SMILES | CCC(=O)C1=CC=C(C=C1)OCCN2CCOCC2 |
| Canonical SMILES | CCC(=O)C1=CC=C(C=C1)OCCN2CCOCC2 |
Introduction
1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one is a chemical compound with a molecular formula of C15H21NO3 and a molecular weight of 263.33 g/mol. It is identified by the CAS number 2089-21-6 and is also known by several synonyms, including 1-[4-(2-morpholin-4-ylethoxy)phenyl]propan-1-one and 1-(4-(2-morpholinoethoxy)phenyl)propan-1-one . This compound features a morpholine ring, a six-membered heterocyclic structure containing one nitrogen atom and five carbon atoms, which significantly influences its chemical properties and biological activity.
Synthesis and Applications
The synthesis of 1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one typically involves organic reactions that utilize solvents such as dichloromethane or ethanol, with reaction temperatures ranging from room temperature to reflux conditions. The compound is used in scientific research, particularly in chemistry and biology, due to its potential as a building block in the synthesis of more complex molecules.
Potential Research Avenues
-
Pharmaceutical Research: The morpholine moiety in this compound suggests potential applications in pharmaceutical drug development, particularly in areas where morpholine-based compounds have shown biological activity.
-
Chemical Synthesis: It can be used as a precursor for synthesizing more complex molecules, leveraging its reactive functional groups.
-
Biological Studies: The compound's structural features make it suitable for studying interactions with biological targets, which could lead to new insights in medicinal chemistry.
Biological Activity and Potential Uses
While specific biological activities of 1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one are not extensively documented, compounds with similar morpholine-based structures have shown promise in various biological assays. For instance, morpholine-containing compounds have been evaluated for their cytotoxic effects against cancer cell lines, demonstrating potential as anticancer agents .
| Compound Type | Biological Activity | Potential Use |
|---|---|---|
| Morpholine-based compounds | Cytotoxic effects against cancer cells | Anticancer agents |
| Morpholinylchalcones | Antitumor activity | Antitumor drugs |
Safety and Handling
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume